molecular formula C30H26I2N2O2 B11100765 2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)

2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)

Cat. No.: B11100765
M. Wt: 700.3 g/mol
InChI Key: KNITWNKYFNBLPE-UHFFFAOYSA-N
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Description

2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with dimethyl and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) typically involves a multi-step process. The initial step often includes the formation of the biphenyl core, followed by the introduction of dimethyl groups. Subsequent steps involve the formation of the nitrilo methylylidene linkages and the final iodination of the phenol rings. Common reagents used in these reactions include dimethylbiphenyl, nitrilo compounds, and iodine sources .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo({E})methylylidene]}bis(6-methoxyphenol)
  • 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo({E})methylylidene]}bis(6-methylphenol)

Uniqueness

The presence of iodine atoms in 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) distinguishes it from similar compounds.

Properties

Molecular Formula

C30H26I2N2O2

Molecular Weight

700.3 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C30H26I2N2O2/c1-17-9-23(29(35)25(31)11-17)15-33-27-7-5-21(13-19(27)3)22-6-8-28(20(4)14-22)34-16-24-10-18(2)12-26(32)30(24)36/h5-16,35-36H,1-4H3

InChI Key

KNITWNKYFNBLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)C)C

Origin of Product

United States

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